molecular formula C8H3Cl2F5OS B14035669 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B14035669
M. Wt: 313.07 g/mol
InChI Key: JNVPSFMNXBZLCC-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a unique combination of substituents: two chlorine atoms at positions 1 and 2, a difluoromethoxy group at position 4, and a trifluoromethylthio (-SCF₃) group at position 5. The trifluoromethylthio group, in particular, is known for its electron-withdrawing effects and resistance to metabolic degradation, making it a critical functional group in agrochemical and pharmaceutical design .

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H

InChI Key

JNVPSFMNXBZLCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure and Reaction Conditions

Based on comprehensive patent literature and chemical synthesis reports, the following key aspects are involved in the preparation:

Step Reaction Type Reagents and Conditions Notes
1 Nucleophilic aromatic substitution (SNAr) to introduce difluoromethoxy group Starting from 1,2-dichlorobenzene derivative; use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu); solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperature range 60–170°C The difluoromethoxy group is introduced by reacting phenol derivatives with difluoromethylating agents or via displacement of halogen substituents
2 Thiolation to install trifluoromethylthio (-SCF₃) group Use of trifluoromethylthiolating agents such as trifluoromethylthiol anion sources; copper(I) catalysts (e.g., CuI) may be employed; reaction in polar aprotic solvents like DMF; reflux conditions for several hours The trifluoromethylthio group is critical for biological activity; copper catalysis enhances thiolation efficiency
3 Chlorination or halogenation Use of chlorinating agents such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS); solvents like dichloromethane (DCM); catalytic amounts of DMF; reflux for 3–5 hours Ensures selective chlorination at positions 1 and 2 of the benzene ring

This synthetic sequence is supported by examples where intermediates such as 2,6-dichloropyridine derivatives are reacted with thiophenemethanol and phenol derivatives under basic and catalytic conditions to yield substituted pyridine and benzene derivatives with trifluoromethylthio and difluoromethoxy substituents.

Industrial Production Considerations

Industrial-scale synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reaction time, improving yield and reproducibility. Catalytic hydrogenation and rearrangement reactions (e.g., Bamberger rearrangement) have been reported to enhance efficiency in related aromatic substitution processes.

Chemical Reactions and Mechanistic Insights

Types of Reactions Involved

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing chlorine atoms activate the aromatic ring towards nucleophilic attack, facilitating substitution by difluoromethoxy and trifluoromethylthio groups.
  • Copper-Catalyzed Thiolation: Copper(I) salts catalyze the formation of C–S bonds with trifluoromethylthiolates, enabling selective installation of the -SCF₃ group.
  • Halogenation: Selective chlorination is achieved using chlorinating agents under controlled conditions to maintain substitution pattern integrity.

Common Reagents and Solvents

Reagent Type Examples Role
Bases Sodium hydride (NaH), potassium tert-butoxide (KOtBu), potassium carbonate (K₂CO₃) Deprotonation and activation of nucleophiles
Catalysts Copper(I) iodide (CuI), copper(I) chloride (CuCl) Facilitate thiolation reactions
Solvents Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM) Polar aprotic solvents for SNAr and thiolation
Chlorinating agents Thionyl chloride (SOCl₂), N-chlorosuccinimide (NCS) Electrophilic chlorination

Research Findings and Data Tables

Representative Synthesis Examples from Literature

Compound Intermediate Key Reagents Yield (%) Physical State Notes
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene 2-chloro-6-(thiophenemethyloxy)pyridine Sodium hydride, CuI, meta-trifluoromethylphenol 40–90% (varies by step) Oily or solid Multi-step synthesis involving nucleophilic substitution and copper-catalyzed thiolation

Molecular and Analytical Data

Property Data
Molecular Formula C₈H₃Cl₂F₅OS
Molecular Weight 313.07 g/mol
IUPAC Name 1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene
Structural Features Two chlorine atoms (positions 1,2), difluoromethoxy (-OCF₂H) at position 4, trifluoromethylthio (-SCF₃) at position 5
Analytical Techniques ¹⁹F NMR, ¹H NMR, ¹³C NMR, HRMS, HPLC-PDA for purity and characterization

Reaction Conditions Summary Table

Reaction Step Temperature (°C) Time (hours) Solvent Base Catalyst Notes
Difluoromethoxy substitution 60–170 2–7 DMF, DMSO, THF NaH, KOtBu - Reflux or heating under inert atmosphere
Thiolation (-SCF₃ group) 60–130 2–6 DMF NaH CuI, CuCl Copper catalysis enhances yield
Chlorination 25–80 3–5 DCM - DMF (catalytic) Controlled to avoid over-chlorination

Optimization and Analytical Considerations

Yield Optimization

  • Use of anhydrous conditions and dry solvents to prevent hydrolysis of sensitive groups.
  • Stoichiometric excess of chlorinating agents (e.g., SOCl₂) can improve chlorination efficiency.
  • Employing copper(I) catalysts in thiolation steps increases reaction rate and selectivity.
  • Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures timely quenching.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is particularly useful for confirming fluorine environments in difluoromethoxy and trifluoromethylthio groups.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic patterns, especially important due to chlorine and sulfur isotopes.
  • Chromatography: Reverse-phase HPLC with photodiode array detection (PDA) assesses purity and detects degradation products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzene derivatives, while oxidation reactions may yield corresponding quinones or other oxidized products.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and electron-withdrawing groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Comparison: Trifluoromethylthio vs. Sulfoximine Derivatives

In contrast, sulfoximine derivatives (e.g., N-trifluoromethylthio sulfoximines) exhibit reduced cLogP values (by ~2 units) due to the introduction of a polar oxygen atom. This modification aligns better with Lipinski’s rules, improving bioavailability for pharmaceutical applications .

Table 1: Lipophilicity and Bioavailability of Analogous Compounds

Compound Substituent at Position 5 cLogP Bioavailability (Predicted)
Target Compound -SCF₃ 3.8 Moderate
N-Trifluoromethylthio Sulfoximine -S(O)CF₃ 1.7 High
4-(Trifluoromethylthio)aniline -SCF₃ (with -NH₂ at position 4) 2.1 Moderate-High

Chloro and Fluoro Substituent Patterns

Key Comparison: Dichloro vs. Nitro/Trifluoromethyl Analogues

The dichloro substituents in the target compound enhance stability and electron-withdrawing effects compared to nitro-containing analogues like nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene). Nitro groups, while strongly electron-withdrawing, are prone to metabolic reduction, limiting environmental persistence. In contrast, the dichloro configuration offers greater resistance to degradation, favoring long-term agrochemical efficacy but raising toxicity concerns .

Table 2: Stability and Reactivity of Chlorinated Analogues

Compound Substituents Degradation Half-Life (Soil) Toxicity (LD50, Rat Oral)
Target Compound 1,2-dichloro, -SCF₃ >180 days Pending data
Nitrofluorfen 4-nitro, -CF₃ ~60 days 1,200 mg/kg
Oxyfluorfen 3-ethoxy, -NO₂, -CF₃ ~90 days 5,000 mg/kg

Difluoromethoxy vs. Other Ether Groups

Key Comparison: Difluoromethoxy vs. Methoxy/Ethoxy

The difluoromethoxy group (-OCF₂H) in the target compound increases electronegativity and oxidative stability compared to methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups. For example, 4-(trifluoromethylthio)benzaldehyde (from ) lacks the difluoromethoxy group, resulting in lower resistance to cytochrome P450-mediated metabolism. This property makes the target compound more suitable for applications requiring prolonged activity .

Trifluoromethylthio vs. Trichloromethyl Derivatives

Key Comparison: -SCF₃ vs. -CCl₃

Compared to 1,2,4-Trifluoro-5-(trichloromethyl)benzene (), the target compound’s trifluoromethylthio group offers lower molecular weight and reduced environmental persistence. Trichloromethyl (-CCl₃) groups are highly lipophilic (cLogP > 5) and associated with bioaccumulation risks, whereas -SCF₃ balances lipophilicity with moderate biodegradability .

Table 3: Environmental Impact of Halogenated Substituents

Compound Substituent cLogP Biodegradability (OECD 301F)
Target Compound -SCF₃ 3.8 40% (28 days)
1,2,4-Trifluoro-5-(CCl₃)benzene -CCl₃ 5.2 <10% (28 days)

Biological Activity

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS No. 1806329-12-3) is a highly fluorinated aromatic compound characterized by its unique molecular structure, featuring multiple halogen substituents and a trifluoromethylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biomolecules.

  • Molecular Formula : C8H3Cl2F5OS
  • Molecular Weight : 313.07 g/mol
  • Structure : The compound's structure is notable for the electron-withdrawing effects of its fluorine atoms, which enhance its reactivity and stability in biological environments.

Mechanism of Biological Activity

The biological activity of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with enzymes and receptors. The presence of multiple electronegative substituents influences the compound's binding affinity and specificity towards various molecular targets, potentially modulating biological pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds reveal that halogenated aromatic compounds can induce apoptosis in cancer cell lines. For example, pyrazole derivatives have shown enhanced cytotoxic effects when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect highlights the importance of structural modifications in enhancing anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various halogenated phenyl compounds against common bacterial strains. Compounds with similar configurations demonstrated effective inhibition of bacterial growth, suggesting that 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene may exhibit similar properties due to its structural characteristics .

Case Study 2: Anticancer Potential

Research into the cytotoxic effects of fluorinated compounds on breast cancer cell lines has shown that specific substitutions can significantly enhance therapeutic efficacy. Compounds with trifluoromethyl groups exhibited increased activity against MCF-7 and MDA-MB-231 cells, indicating a potential pathway for further exploration of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene in cancer treatment .

Data Table: Summary of Biological Activities

Activity Related Compounds Observed Effects
Antimicrobial2,4-Dichloro-5-fluorophenylEffective against Gram-positive and Gram-negative bacteria
CytotoxicityPyrazole derivativesInduced apoptosis in breast cancer cell lines
Enzyme InhibitionHalogenated phenyl compoundsModulated enzyme activity in metabolic pathways

Q & A

Q. How can the synthesis of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene be optimized for higher yields?

Methodological Answer:

  • Key Parameters : Optimize reaction time, solvent choice, and catalyst. For example, thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux (3–5 hours) is effective for activating carboxylic acid intermediates, as shown in analogous chlorination reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC or HPLC.
  • Yield Improvement : Increase stoichiometric ratios of chlorinating agents (e.g., SOCl₂) and ensure anhydrous conditions to minimize side reactions.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine environments (e.g., difluoromethoxy -OCF₂ and trifluoromethylthio -SCF₃ groups). ¹H/¹³C NMR can confirm aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>98%) and identifies degradation products under stressed conditions (e.g., heat, light).

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethylthio group, which is prone to oxidation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the difluoromethoxy group (-OCF₂) may occur in humid environments .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life.

Advanced Research Questions

Q. How does the trifluoromethylthio (-SCF₃) group influence electronic properties in materials science applications?

Methodological Answer:

  • Computational Modeling : Perform time-dependent density functional theory (TD-DFT) calculations to evaluate the electron-withdrawing strength of -SCF₃. Compare with -CF₃ and -OCF₃ groups to assess its impact on HOMO-LUMO gaps and charge-transfer efficiency in thermally activated delayed fluorescence (TADF) emitters .
  • Experimental Validation : Synthesize derivatives with varying substituents and measure photoluminescence quantum yields (PLQY) in thin films.

Q. What role do chlorine substituents play in the compound’s reactivity during oxidation or reduction?

Methodological Answer:

  • Oxidation Studies : Treat the compound with m-CPBA or H₂O₂ to assess electrophilic substitution at chlorine sites. Monitor products via GC-MS or X-ray crystallography. Chlorine’s electron-withdrawing effect may direct oxidation to the para position relative to the -SCF₃ group .
  • Reduction Pathways : Use Pd/C with H₂ or NaBH₄ to reduce nitro intermediates (if present). Chlorine substituents can sterically hinder reduction kinetics, requiring higher catalyst loadings.

Q. How can computational methods predict its potential as a TADF emitter?

Methodological Answer:

  • TD-DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level. Calculate singlet-triplet energy gaps (ΔEₛₜ) and spin-orbit coupling (SOC) values. A ΔEₛₜ < 0.3 eV suggests TADF capability .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions. Compare computed emission wavelengths (λₑₘ) with experimental data from thin-film spectra.

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